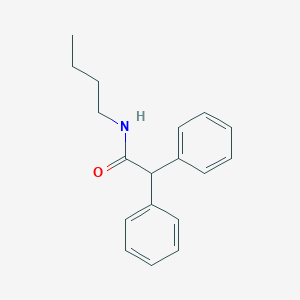

N-Butyl-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Butyl-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity

Research has indicated that derivatives of diphenylacetamides, including N-butyl-2,2-diphenylacetamide, exhibit anticonvulsant properties. A study highlighted the synthesis of various prop-2-enecarboxamides and their evaluation for anticonvulsant activity, suggesting that modifications in the diphenylacetamide structure could enhance therapeutic efficacy against epilepsy and other neurological disorders .

Neuroprotective Effects

this compound has been studied for its potential role as a CK-1 enzyme inhibitor. CK-1 inhibitors are being explored for their ability to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural characteristics may facilitate the development of drugs aimed at modulating circadian rhythms and addressing inflammatory neurological conditions .

Case Study: Treatment of Depression

Clinical investigations have suggested that compounds similar to this compound can be beneficial in treating mood disorders. In particular, its application as a CK-1 inhibitor may provide new avenues for managing depression and bipolar disorder, where circadian rhythm disturbances are often implicated .

Agricultural Applications

Herbicide Development

this compound is structurally related to diphenamid, a known herbicide. Research indicates that diphenamid accumulates in plant tissues and can be metabolized to exert herbicidal effects. This suggests that this compound could potentially be modified for use in herbicide formulations targeting specific weed species while minimizing impact on crops .

| Compound | Application | Mechanism of Action |

|---|---|---|

| Diphenamid | Herbicide | Accumulates in plant shoots; inhibits growth |

| This compound | Potential herbicide | Similar metabolic pathways as diphenamid |

Organic Synthesis

Transamidation Reactions

this compound can serve as a substrate in transamidation reactions, which are vital in synthesizing various amides from carboxylic acids and amines. These reactions allow for the diversification of amides with different functional groups, enhancing the compound's utility in synthetic organic chemistry .

Case Study: Synthesis Optimization

A study detailed the optimization of reaction conditions for transamidation involving N-butyl derivatives. The use of specific bases and solvents was found to significantly influence yield and reaction time, demonstrating the compound's versatility in synthetic applications .

Chemical Reactions Analysis

Palladium-Catalyzed Functionalization

N-Butyl-2,2-diphenylacetamide participates in Pd-mediated reactions, though limited data exists for this specific derivative. Related acetamides show:

a. α-Diazoamide Insertion Reactions

- Catalyst : Pd₂(dba)₃ .

- Products : Cyclic oxindoles or alkylated derivatives (e.g., via migratory insertion) .

- Example :

Substrate Product Yield N-Benzyl-N-t-butyl-α-diazoacetamide Oxindole derivatives 22–64%

b. Chemoselectivity Challenges

- Competitive pathways (e.g., dimerization) reduce yields in absence of stabilizing groups (e.g., aryl substituents) .

Functionalization and Derivatization

a. α-Haloamidation

- Reagents : N-Chlorosuccinimide (NCS), Rh(III) catalysts .

- Mechanism : Radical or electrophilic halogenation at α-carbon .

- Example : N Butyl 2 2 diphenylacetamide+NCSRh III α Chloroamide

b. Alkoxylation/Oxidation

Stability and Degradation Pathways

Comparative Reactivity Table

Properties

CAS No. |

4107-02-2 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-butyl-2,2-diphenylacetamide |

InChI |

InChI=1S/C18H21NO/c1-2-3-14-19-18(20)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3,(H,19,20) |

InChI Key |

DWTFZCMKNAQOCN-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

4107-02-2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.